molecular formula C12H17NO3 B15087440 Adamantyloxamic acid

Adamantyloxamic acid

Cat. No.: B15087440
M. Wt: 223.27 g/mol
InChI Key: RNFGKUDJEFWDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adamantyloxamic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. Adamantane derivatives have been widely studied for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role as a precursor in the synthesis of various functional compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adamantyloxamic acid typically involves the reaction of adamantane derivatives with oxalic acid monoesters. One common method includes the coupling of amines with oxalic acid monoesters to form oxamic acids . The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the coupling process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination of adamantane, followed by coupling with oxalic acid derivatives under controlled conditions to produce the desired oxamic acid.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of adamantyloxamic acid involves its interaction with specific molecular targets and pathways. For instance, the oxidative decarboxylation of oxamic acids generates carbamoyl radicals, which can further react with unsaturated systems to form amides . These reactions can influence various biological processes and pathways, making the compound valuable in medicinal chemistry and drug development.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(1-adamantylamino)-2-oxoacetic acid

InChI

InChI=1S/C12H17NO3/c14-10(11(15)16)13-12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H,13,14)(H,15,16)

InChI Key

RNFGKUDJEFWDAG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.